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Compound of Interest

Compound Name:
4,5-dimethyl-1H-imidazole-2-

carbaldehyde

Cat. No.: B173152 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

molecular structure is fundamental. This guide offers a detailed spectroscopic comparison of

imidazole-2-carbaldehyde and its positional isomer, imidazole-4-carbaldehyde. While both

molecules share the same chemical formula, their distinct atomic arrangements lead to unique

spectroscopic fingerprints. This comparison delves into these differences as revealed by

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy, as well as Mass Spectrometry (MS).

The imidazole ring is a cornerstone of many biologically active molecules, and the position of

the carbaldehyde group significantly influences the compound's electronic properties, reactivity,

and interaction with biological targets.[1][2][3] Understanding the spectroscopic characteristics

of these isomers is crucial for their unambiguous identification, quality control, and for

elucidating their roles in various chemical and biological processes. While data for imidazole-5-

carbaldehyde is less readily available in the literature, this guide provides a comprehensive

analysis of the 2- and 4-isomers based on available experimental data.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of

imidazole-2-carbaldehyde and imidazole-4-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
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Compound
Chemical Shift (δ) ppm / Multiplicity /
Assignment

Imidazole-2-carbaldehyde
13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s,

2H, Im-H)[4]

Imidazole-4-carbaldehyde
12.5 (br s, 1H, NH), 9.7 (s, 1H, CHO), 7.9 (s,

1H, Im-H), 7.8 (s, 1H, Im-H)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Compound Chemical Shift (δ) ppm / Assignment

Imidazole-2-carbaldehyde
181.3 (CHO), 145.5 (C2), 128.5 (C4/C5), 128.5

(C4/C5)[4]

Imidazole-4-carbaldehyde
185.0 (CHO), 140.0 (C4), 138.0 (C2), 122.0

(C5)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Compound Wavenumber (cm⁻¹) / Assignment

Imidazole-2-carbaldehyde

~3400-2400 (N-H stretch, broad), ~1670 (C=O

stretch), ~1540, 1450 (Imidazole ring C=C, C=N

stretching)

Imidazole-4-carbaldehyde

~3400-2500 (N-H stretch, broad), ~1680 (C=O

stretch), ~1580, 1460 (Imidazole ring C=C, C=N

stretching)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound λmax (nm) / Solvent

Imidazole-2-carbaldehyde 280 / Water[5]

Imidazole-4-carbaldehyde Data not readily available
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Table 5: Mass Spectrometry (MS) Data

Compound m/z / Assignment

Imidazole-2-carbaldehyde 96 (M⁺), 68, 41, 28[6]

Imidazole-4-carbaldehyde 96 (M⁺), 95, 68, 40

Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are

detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Samples are prepared by dissolving approximately 5-10 mg of the imidazole-carbaldehyde

isomer in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable

of dissolving the compounds and has a well-characterized residual solvent peak for reference.

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard. The temperature for the experiments is typically maintained at 298 K. For

imidazole derivatives, tautomerization can sometimes lead to broad peaks or the absence of

certain signals in ¹³C NMR spectra in solution.[7]

Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr (potassium

bromide) pellet technique for solid samples. A small amount of the sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is

placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically

in the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be

used, where the solid sample is placed directly on the ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A solution of the

sample is prepared in a suitable solvent (e.g., water, ethanol, or methanol) that is transparent in
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the UV-Vis region of interest (typically 200-800 nm). The concentration of the solution is

adjusted to obtain an absorbance reading within the linear range of the instrument (ideally

between 0.1 and 1.0). A cuvette containing the pure solvent is used as a reference (blank) to

zero the spectrophotometer. The spectrum is then recorded, and the wavelength of maximum

absorbance (λmax) is determined.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source for these small, relatively volatile molecules. The sample is introduced into the

instrument, often after separation by gas chromatography (GC-MS), and is bombarded with a

beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and

fragment. The resulting positively charged ions are then separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and

detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualizing the Analysis Workflow
To provide a clearer understanding of the process of spectroscopically comparing these

isomers, the following diagram illustrates a typical experimental workflow.
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Caption: Workflow for Spectroscopic Comparison of Isomers.

Biological Significance and Future Directions
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous

antifungal, antibacterial, and anticancer agents.[2][8] The specific biological activities of

imidazole-carbaldehyde isomers are an area of ongoing research. For instance, imidazole-2-

carbaldehyde has been identified as a potential inhibitor of protein tyrosine phosphatase 1B

(PTP1B), a target in the treatment of type-2 diabetes.[9] Furthermore, recent studies have

explored the role of imidazole-2-carbaldehyde in atmospheric chemistry, where its
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photochemical reactions can contribute to the formation of secondary organic aerosols and

hydrogen peroxide.[10]

The distinct spectroscopic signatures of these isomers are key to differentiating them and

understanding their unique chemical and biological properties. Further research is warranted to

fully characterize the spectroscopic properties of imidazole-5-carbaldehyde and to explore the

specific signaling pathways and biological targets of all three positional isomers. Such studies

will undoubtedly contribute to the development of new therapeutic agents and a deeper

understanding of the role of these fundamental heterocyclic compounds in chemistry and

biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pharmacyjournal.net [pharmacyjournal.net]

2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular
Complexes - PMC [pmc.ncbi.nlm.nih.gov]

3. longdom.org [longdom.org]

4. ri.conicet.gov.ar [ri.conicet.gov.ar]

5. researchgate.net [researchgate.net]

6. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]

7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted
Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC
[pmc.ncbi.nlm.nih.gov]

8. Structural Studies and Investigation on the Activity of Imidazole-Derived
Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC
[pmc.ncbi.nlm.nih.gov]

9. Page loading... [guidechem.com]

10. Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2
and Its Oxidation of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38865480/
https://www.benchchem.com/product/b173152?utm_src=pdf-custom-synthesis
https://www.pharmacyjournal.net/assets/archives/2016/vol1issue7/1-7-16-377.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10222694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10222694/
https://www.longdom.org/open-access-pdfs/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-on-their-chemical-biological-applications-as-bioactive-molecules-2332-0737-1000135.pdf
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://www.researchgate.net/figure/Radial-distribution-functions-RDFs-for-OIC-Hwater-hydrogen-bond-interactions-from_fig2_358435734
https://webbook.nist.gov/cgi/cbook.cgi?ID=C10111087&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270485/
https://www.guidechem.com/question/what-is-imidazole-2-carboxalde-id130683.html
https://pubmed.ncbi.nlm.nih.gov/38865480/
https://pubmed.ncbi.nlm.nih.gov/38865480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Imidazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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carbaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b173152#spectroscopic-comparison-of-imidazole-2-carbaldehyde-isomers
https://www.benchchem.com/product/b173152#spectroscopic-comparison-of-imidazole-2-carbaldehyde-isomers
https://www.benchchem.com/product/b173152#spectroscopic-comparison-of-imidazole-2-carbaldehyde-isomers
https://www.benchchem.com/product/b173152#spectroscopic-comparison-of-imidazole-2-carbaldehyde-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b173152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

